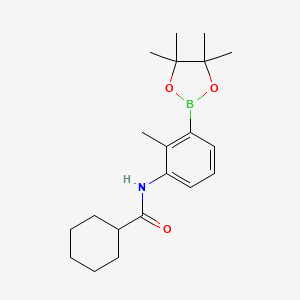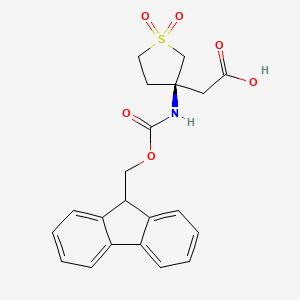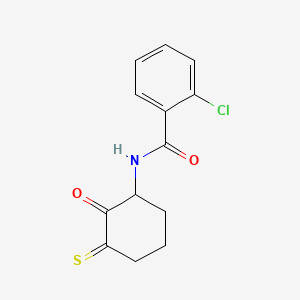
1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentane ring, a cyano group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with diethylamine to form an intermediate, which is then reacted with cyanoacetic acid derivatives under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
化学反应分析
Types of Reactions
1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Nucleophiles: Sodium azide (NaN₃), sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
- 1-Cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide
- 1-Cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide
Uniqueness
Compared to similar compounds, 1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide is unique due to its specific structural features, such as the presence of the diethylamino group and the oxoethyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H21N3O2 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
1-cyano-N-[2-(diethylamino)-2-oxoethyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H21N3O2/c1-3-16(4-2)11(17)9-15-12(18)13(10-14)7-5-6-8-13/h3-9H2,1-2H3,(H,15,18) |
InChI 键 |
XJZANBJWBPLEMX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CNC(=O)C1(CCCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


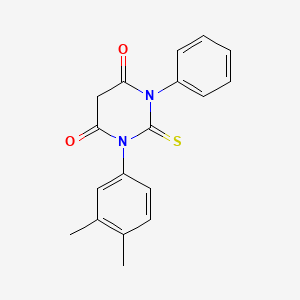
![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)

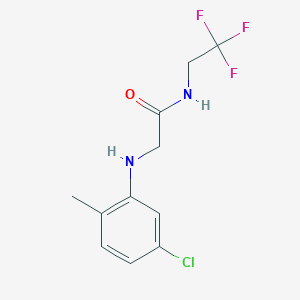
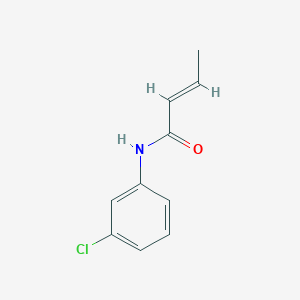
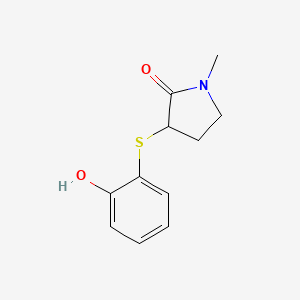

![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
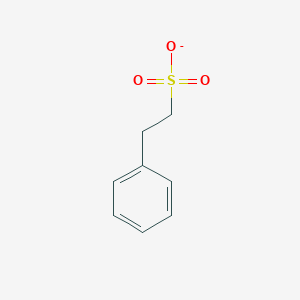
![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
